molecular formula C15H12N2O2 B2939791 N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 196873-86-6

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2939791
CAS No.: 196873-86-6
M. Wt: 252.273
InChI Key: GSHOWOVDVQOHCN-UHFFFAOYSA-N
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Description

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide is an acrylamide derivative characterized by a benzyl group attached to the amide nitrogen, a cyano group at the α-position, and a furan-2-yl substituent at the β-position of the propenamide backbone. Its molecular formula is C₁₄H₁₁N₂O₂, with a molecular weight of 239.26 g/mol . The compound is structurally designed to exploit the electron-rich furan ring and the electron-withdrawing cyano group, which collectively influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHOWOVDVQOHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves the reaction of benzylamine with 2-cyano-3-(furan-2-yl)prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Furan vs.
  • N-Substituents : The benzyl group in the parent compound contributes to steric bulk, which may limit rotational freedom compared to smaller substituents (e.g., cyclohexyl in CCMP ).

Physicochemical Properties

  • Polar Surface Area (PSA): Introduction of morpholine (CCMP) or quinoline (AGK2) increases PSA, which may enhance solubility but reduce blood-brain barrier penetration.

Biological Activity

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by the following physicochemical properties:

PropertyValue
Molecular FormulaC17_{17}H15_{15}N2_{2}O
Molar Mass280.32 g/mol
Density1.232 g/cm³
Boiling Point512.3 °C
pKa12.23

These properties are essential for understanding the compound's reactivity and interaction with biological systems.

1. Antioxidant Activity

Recent studies indicate that N-benzyl derivatives, including this compound, exhibit significant antioxidant properties. The compound's structural features allow it to scavenge free radicals effectively. For instance, related compounds have shown IC50 values as low as 7.12 µg/mL against DPPH radicals, highlighting their potent activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .

2. Anti-inflammatory Properties

Research has demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Potential

The anticancer activity of N-benzyl derivatives has been explored in various studies. For example, compounds within this class have shown antiproliferative effects against lung and breast cancer cells . The mechanism may involve the modulation of specific molecular targets, leading to altered cell signaling pathways associated with growth and apoptosis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Electrophilic Nature : The cyano group acts as an electrophile.
  • Aromatic Interactions : The furan moiety can engage in π-π interactions with aromatic residues in proteins.

These interactions can modulate enzyme or receptor activities, leading to various biological effects .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antioxidant Studies : A study reported that N-benzyl derivatives exhibited high radical scavenging activity against DPPH and ABTS radicals, suggesting similar capabilities for this compound .
  • Anti-inflammatory Research : Another investigation revealed that certain benzyl-substituted enamides could inhibit pro-inflammatory cytokines, indicating potential benefits in inflammatory conditions .
  • Anticancer Activity : A study focused on fluorinated derivatives demonstrated significant antiproliferative effects against cancer cell lines, supporting the potential use of related compounds for cancer therapy .

Comparison with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological Activity
(2Z)-N-benzyl-2-cyano-3-(phenyl)prop-2-enamideModerate antioxidant; potential anticancer
N-benzylidene derivativesStrong radical scavenging; anti-inflammatory

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